N-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
Description
N-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a synthetic thioacetamide derivative featuring a thiazole core substituted with a 3,5-dimethoxybenzyl group via a thioether linkage. The acetamide nitrogen is further modified with a cyclohexylmethyl substituent, enhancing its lipophilicity compared to analogs with aromatic or heteroaromatic groups. Based on structural analogs (e.g., ), the molecular formula is estimated as C21H28N2O3S2 (molecular weight ≈ 420.5 g/mol). This compound’s design combines hydrophobic (cyclohexyl) and electron-donating (methoxybenzyl) moieties, which are critical for modulating pharmacokinetic properties and target interactions.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S2/c1-25-18-8-16(9-19(11-18)26-2)13-27-21-23-17(14-28-21)10-20(24)22-12-15-6-4-3-5-7-15/h8-9,11,14-15H,3-7,10,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFQACIWJSWAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including in vitro studies, molecular docking analyses, and comparative studies on related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.59 g/mol. The compound features a thiazole ring and a substituted benzyl moiety, which are crucial for its biological activity.
1. Antimicrobial Activity
Research has demonstrated that compounds with thiazole structures exhibit significant antimicrobial properties. In a study evaluating the antimicrobial effects against various strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), derivatives of thiazole showed promising results. While specific data on this compound were not detailed, similar compounds have demonstrated low Minimum Inhibitory Concentrations (MICs), indicating strong antimicrobial potential .
2. Antioxidant Properties
Compounds containing the thiazole moiety have also been investigated for their antioxidant capabilities. Studies suggest that these compounds can reduce reactive oxygen species (ROS) and exhibit radical scavenging activities. For instance, related thiazole derivatives have shown significant inhibition of ROS production in cellular models .
3. Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been explored through various assays measuring the inhibition of pro-inflammatory cytokines and pathways such as NF-κB. Compounds structurally similar to this compound have been shown to modulate inflammatory responses effectively .
Case Studies and Comparative Analysis
A comparative study involving various thiazole derivatives highlighted the importance of substituents on the benzene ring in determining biological activity. For example, modifications with electron-withdrawing groups significantly enhanced antimicrobial and anti-inflammatory activities .
| Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | 12 | 5.21 | Antimicrobial |
| Compound B | 8 | 1.03 | Antioxidant |
| This compound | TBD | TBD | TBD |
Molecular Docking Studies
Molecular docking studies indicate that this compound may interact favorably with key biological targets involved in inflammation and microbial resistance. Docking simulations suggest that the compound could bind effectively to enzymes like cyclooxygenase (COX), which is pivotal in inflammatory processes .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Studies have demonstrated that modifications to the thiazole ring can enhance the antimicrobial efficacy of these compounds.
Case Study: Antimicrobial Evaluation
- Objective : Evaluate the antimicrobial activity of thiazole derivatives.
- Method : In vitro testing against various bacterial strains using the turbidimetric method.
- Findings : Certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The potential anticancer effects of N-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide are also noteworthy. Thiazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation.
Case Study: Anticancer Screening
- Objective : Assess the anticancer activity against breast cancer cell lines.
- Method : Sulforhodamine B (SRB) assay was utilized to evaluate cell viability.
- Results : Compounds similar to this compound showed significant cytotoxicity against MCF7 cells, with IC50 values indicating potent activity .
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. Thiazole derivatives have been studied for their potential to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's.
Case Study: AChE Inhibition
- Objective : Investigate the inhibitory effect on acetylcholinesterase.
- Method : Enzyme assays were conducted to determine IC50 values.
- Findings : Some thiazole derivatives demonstrated strong AChE inhibitory activity, suggesting their potential use in treating cognitive disorders .
Molecular Docking Studies
Molecular docking studies are essential for understanding the binding interactions between this compound and its biological targets. These studies help elucidate the mechanism of action and optimize the structure for enhanced activity.
Example of Docking Studies
- Software Used : Schrodinger Suite for molecular modeling.
- Outcome : Docking studies revealed favorable binding affinities with target proteins, indicating potential therapeutic applications .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves several steps that allow for modifications leading to various derivatives with enhanced biological activities. Understanding the structure-activity relationship (SAR) is crucial for developing more potent analogs.
Synthesis Overview
Chemical Reactions Analysis
Thiazole Ring Formation
The thiazole core is synthesized via cyclization of thiourea derivatives or through Pd-catalyzed coupling, as observed in analogous systems ( , ). For example:
-
Substrate Preparation : A bromothiazole intermediate reacts with a thiol nucleophile (e.g., 3,5-dimethoxybenzyl thiol) under Pd/ligand catalysis (e.g., L7 or L17 ) to install the thioether group at the 2-position of the thiazole ring ( , ).
-
Conditions : Reactions typically use Pd₂(dba)₃ with ligands such as dialkylbiarylphosphines (L17 ) in solvents like THF or dioxane at 80–100°C ( , ).
Acetamide Functionalization
The acetamide side chain is introduced via amidation:
-
Step 1 : Activation of 2-(thiazol-4-yl)acetic acid using coupling agents (e.g., EDC/HOBt).
-
Step 2 : Reaction with cyclohexylmethylamine under basic conditions (e.g., DIPEA in DCM) to yield the final acetamide ( , ).
Thioether Bond Stability
The (3,5-dimethoxybenzyl)thio group is stable under mild acidic/basic conditions but susceptible to oxidation. For instance:
-
Oxidation : Treatment with mCPBA or H₂O₂ converts the thioether to a sulfone, altering electronic properties of the thiazole ring ( , ).
Thiazole Ring Modifications
-
Electrophilic Substitution : The 4-position of the thiazole is electron-deficient, enabling regioselective halogenation or nitration ( , ).
-
Cross-Coupling : Suzuki-Miyaura coupling at the 5-position (if substituted) with aryl boronic acids expands structural diversity ( , ).
Pd-Catalyzed Transformations
The compound’s thiazole-thioether scaffold serves as a substrate in Pd-mediated reactions:
Biological Activity
While direct pharmacological data for this compound is limited, structurally related thiazole-acetamides exhibit:
-
Kinase Inhibition : Targeting RET or HSP90 via binding to ATP pockets ( , ).
-
Anticancer Activity : Degradation of client proteins (e.g., HIF-1α) in tumor models ( , ).
Comparative Reactivity Table
| Functional Group | Reaction | Reagents/Conditions | Yield Range |
|---|---|---|---|
| Thioether (-S-) | Oxidation to sulfone | mCPBA, DCM, 0°C → RT | 70–85% |
| Acetamide (-NHCO-) | Hydrolysis | 6M HCl, reflux, 12h | 90% (carboxylic acid) |
| Thiazole C–H | Halogenation | NBS, DMF, 50°C | 60–75% |
Key Research Findings
-
Ligand-Dependent Selectivity : Use of L17 ligands in Pd-catalyzed steps minimizes β-hydride elimination, favoring tertiary amine formation ( , ).
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance thiazole electrophilicity for cross-coupling, while THF improves cyclization yields ( , ).
-
Thermal Stability : The compound decomposes above 250°C, confirmed by TGA-DSC analysis ( ).
Challenges and Optimization
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between the target compound and selected analogs:
Functional Group Impact
- Cyclohexylmethyl vs. Aromatic Groups : The cyclohexylmethyl substituent in the target compound likely enhances lipid solubility compared to the thiazol-2-yl group in ’s analog. This modification could improve blood-brain barrier penetration but may reduce solubility in aqueous media.
- Thioether Linkage: The thioether group in all compounds stabilizes the thiazole or quinazolinone core, influencing redox properties and metabolic degradation pathways.
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide?
Answer:
Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain reflux conditions (e.g., 80–110°C) to ensure cyclization of the thiazole ring and minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions or ethanol for condensation steps to enhance yield .
- Stepwise functionalization : Introduce the 3,5-dimethoxybenzylthio group via thiol-alkylation, followed by cyclohexylmethyl acetamide formation through alkylation or acylation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water) to achieve >95% purity .
Basic: Which analytical techniques are critical for characterizing this compound, and how should spectral data contradictions be addressed?
Answer:
- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve ambiguities in thiazole ring protons (δ 7.2–8.0 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <3 ppm error to validate the molecular formula .
- IR spectroscopy : Identify C=O (1650–1700 cm⁻¹) and S–C=S (650–750 cm⁻¹) stretches .
Addressing contradictions :- Re-evaluate reaction stoichiometry if unexpected byproducts arise .
- Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity and isolate isomers .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance antimicrobial activity?
Answer:
- Substituent variation : Replace the 3,5-dimethoxybenzyl group with halogenated (e.g., 4-Cl) or electron-withdrawing groups to test antibacterial potency against gram-positive strains .
- Thiazole ring modification : Introduce methyl or allyl groups at the 4-position to evaluate steric effects on target binding .
- Biological assays : Perform MIC (Minimum Inhibitory Concentration) testing on S. aureus and E. coli, paired with molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial enzymes .
Advanced: How can regioselectivity challenges in thioether formation be resolved during synthesis?
Answer:
- DFT calculations : Model transition states to predict preferential attack sites (e.g., sulfur nucleophilicity at thiazole C2 vs. C4) .
- Protecting groups : Temporarily block the cyclohexylmethyl amine during thioether formation to direct reactivity .
- X-ray crystallography : Confirm regiochemistry post-synthesis; bond angles near 120° indicate sp² hybridization at the thiazole sulfur .
Advanced: What experimental strategies mitigate discrepancies in cytotoxicity data across cell lines?
Answer:
- Standardized protocols : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48–72 hours) .
- Mechanistic studies : Pair cytotoxicity assays (MTT or SRB) with flow cytometry to distinguish apoptosis (Annexin V/PI staining) from necrosis .
- Positive controls : Compare with doxorubicin or cisplatin to normalize inter-laboratory variability .
Basic: How can solubility limitations in biological assays be addressed?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .
- Prodrug design : Synthesize phosphate or glucuronide derivatives to enhance aqueous solubility .
- Surfactants : Incorporate Tween-80 or Cremophor EL (0.01–0.1%) for in vivo studies .
Advanced: What computational methods validate the compound’s mechanism of action in kinase inhibition?
Answer:
- Molecular dynamics (MD) simulations : Simulate binding to CDK9 or EGFR over 100 ns trajectories to assess stability of hydrogen bonds (e.g., acetamide carbonyl with Lys48) .
- Free energy calculations : Use MM-PBSA to quantify binding affinities (ΔG < −8 kcal/mol suggests strong inhibition) .
- In vitro validation : Perform kinase inhibition assays (ADP-Glo™) to correlate computational predictions with IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
